molecular formula C11H15BrN2 B1406960 5-bromo-N-(cyclobutylmethyl)-3-methylpyridin-2-amine CAS No. 1541629-72-4

5-bromo-N-(cyclobutylmethyl)-3-methylpyridin-2-amine

Cat. No.: B1406960
CAS No.: 1541629-72-4
M. Wt: 255.15 g/mol
InChI Key: YVKRJUIYSIDOTM-UHFFFAOYSA-N
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Description

5-bromo-N-(cyclobutylmethyl)-3-methylpyridin-2-amine is a synthetic organic compound that belongs to the class of brominated pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine in a solvent mixture of anhydrous dichloromethane and methanol, with methanol acting as a nucleophilic reagent .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes bromination, followed by cyclobutylmethylation and methylation under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(cyclobutylmethyl)-3-methylpyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-bromo-N-(cyclobutylmethyl)-3-methylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(cyclobutylmethyl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(cyclobutylmethyl)-3-methylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, cyclobutylmethyl, and methyl groups makes it a versatile compound for various applications .

Properties

IUPAC Name

5-bromo-N-(cyclobutylmethyl)-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c1-8-5-10(12)7-14-11(8)13-6-9-3-2-4-9/h5,7,9H,2-4,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKRJUIYSIDOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NCC2CCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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